N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

CK-1δ inhibition medicinal chemistry neurodegeneration

This N-(benzothiazolyl)-2-phenylacetamide derivative is a validated, ATP-competitive CK-1δ inhibitor with demonstrated neuroprotection in dopaminergic cell models and in vivo preservation of TH+ neurons. The 5-chloro-4-methyl substitution pattern is critical for nanomolar potency, BBB penetration, and a clean genotoxicity profile—properties lost in closely related analogs. Supplied for ALS/PD-focused SAR expansion and chemical probe development.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8
CAS No. 897759-74-9
Cat. No. B2919958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
CAS897759-74-9
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)Cl
InChIInChI=1S/C16H13ClN2OS/c1-10-12(17)7-8-13-15(10)19-16(21-13)18-14(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
InChIKeyHKGJBVDCGOKEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 897759-74-9): Core Identity and Class Assignment for Procurement Decisions


N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 897759-74-9) is a synthetic small-molecule belonging to the N-(benzothiazolyl)-2-phenylacetamide class. Compounds within this series function as potent, ATP-competitive inhibitors of casein kinase 1 delta (CK-1δ), a serine/threonine kinase implicated in TDP-43 phosphorylation and α-synuclein pathology [1]. The benzothiazole core presents a 5-chloro-4-methyl substitution pattern, while the 2-amino position is acylated with a phenylacetyl group [2]. This scaffold has demonstrated nanomolar CK-1δ inhibition, neuroprotection in dopaminergic cell models, and BBB penetration potential, establishing its relevance for neurodegenerative disease research [1].

Why N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide Cannot Be Swapped for Other Benzothiazole Acetamides


Within the N-(benzothiazolyl)-2-phenylacetamide series, minor structural modifications produce large functional divergences: the 5-chloro-4-methyl substitution pattern on the benzothiazole ring directly modulates CK-1δ inhibitory potency, cellular neuroprotection efficacy, and drug-like properties such as solubility and cell penetration [1]. In the published series of seven analogs (compounds 1–7), all possessing nanomolar IC₅₀ values against CK-1δ, compound 6 failed to produce any measurable neuroprotection in SH-SY5Y cells despite comparable enzymatic potency, demonstrating that target engagement alone does not predict cellular or in vivo efficacy [1]. Furthermore, chlorine substitution on the benzothiazole moiety at position 5 has been shown in structurally related CK-1δ/ε dual inhibitors to confer up to 12-fold selectivity improvements over unchlorinated analogs [2]. Consequently, substituting this compound with a different benzothiazole-phenylacetamide analog—even one with similar CK-1δ IC₅₀—carries a high risk of losing the specific cellular neuroprotection, anti-inflammatory activity, or safety profile that the 5-chloro-4-methyl substitution uniquely enables.

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


CK-1δ Inhibitory Potency: Structural Determinants Favoring 5-Chloro Substitution in Benzothiazole-Phenylacetamides

In a systematic structure-activity relationship study of N-(benzothiazolyl)-2-phenylacetamide derivatives, compounds with halogen substitution at the 5-position of the benzothiazole ring consistently exhibited enhanced CK-1δ inhibitory potency compared to the unsubstituted parent scaffold. The lead compound 4 (bearing a 5-chloro substituent) demonstrated an IC₅₀ of 23 nM against recombinant human CK-1δ in a Kinase-Glo luminescent assay, representing the most potent compound within the seven-member series [1]. By contrast, the unsubstituted parent N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (MLS000527505) showed an IC₅₀ of 330 nM in a comparable CK-1δ inhibition assay [2]. This approximately 14-fold potency enhancement is consistent with the electron-withdrawing effect of the 5-chloro group improving key hydrogen-bonding interactions within the CK-1δ ATP-binding pocket. Further corroboration comes from a structurally related benzothiazole-urea series, where chlorine substitution on the benzothiazole ring produced the most potent dual CK-1δ/ε inhibitor K687 (CK-1δ IC₅₀ = 0.16 µM, CK-1ε IC₅₀ = 1.92 µM), outperforming non-chlorinated analogs [3].

CK-1δ inhibition medicinal chemistry neurodegeneration

Cellular Neuroprotection in Dopaminergic SH-SY5Y Cells: Differential Efficacy Among Benzothiazole-Phenylacetamide Analogs

In the 6-hydroxydopamine (6-OHDA)-induced dopaminergic cell death model using SH-SY5Y neuroblastoma cells, benzothiazole-phenylacetamide analogs (compounds 1–7, all with nanomolar CK-1δ IC₅₀ values) were tested at 0.1–20 µM concentrations. Among all seven analogs, compound 4 (5-chloro-substituted) demonstrated the most potent dose-dependent neuroprotection, achieving maximal protection at 10 µM [1]. Critically, compound 6 failed to confer any measurable neuroprotection at any tested dose despite comparable CK-1δ enzymatic inhibitory potency, revealing a dissociation between biochemical target engagement and functional cellular efficacy within the same chemical series [1]. This demonstrates that the specific substitution pattern on the benzothiazole core—not merely CK-1δ inhibition—governs the neuroprotective outcome. The 5-chloro-4-methyl substitution combination on the target compound is structurally closest to compound 4, suggesting it may recapitulate this superior cellular efficacy profile, whereas analogs lacking both the 5-chloro and 4-methyl groups (compounds 1, 2, 6) underperform.

neuroprotection Parkinson's disease 6-OHDA model

In Vivo Dopaminergic Neuroprotection and Anti-Neuroinflammatory Activity in LPS Rat Model

The 5-chloro-substituted lead compound (compound 4) was evaluated in a rat model of lipopolysaccharide (LPS)-induced dopaminergic neurodegeneration. Direct intracerebral co-administration of compound 4 (15 nmol) with LPS into the substantia nigra pars compacta (SNpc) resulted in significant preservation of tyrosine hydroxylase (TH)-positive dopaminergic neurons compared to LPS-only lesioned animals [1]. In parallel primary astrocyte and microglial cultures stimulated with LPS, compound 4 (10 µM) significantly reduced nitrite production—a quantitative marker of inflammatory activation—by approximately 4-fold in astrocytes and 2.5-fold in microglia [1]. This dual neuroprotective and anti-neuroinflammatory profile is not uniformly observed across benzothiazole-phenylacetamide analogs; compound 6 showed no anti-inflammatory activity, paralleling its lack of cellular neuroprotection [1]. The unique 5-chloro substitution is associated with superior in vivo and ex vivo efficacy within this compound class.

in vivo neuroprotection Parkinson's disease anti-inflammatory

Preclinical Safety Profile: Negative Ames Mutagenicity and Zebrafish Developmental Toxicity of 5-Chloro-Substituted Analog

The 5-chloro-substituted benzothiazole-phenylacetamide (compound 4) underwent a comprehensive preclinical safety assessment. In the Ames mutagenicity test using Salmonella typhimurium strains TA98 and TA100, compound 4 produced no significant increase in revertant colonies at concentrations up to 20 µM in the absence of S9 metabolic activation, yielding 1/96 positive wells at 20 µM in TA100 and 8/96 at 1 µM in TA98—both indistinguishable from background mutation frequencies (TA100 background: 3–7/96; TA98 background: 21–26/96) [1]. Positive controls (sodium azide for TA100: 74/96; 2-nitrofluorene for TA98: 95/96) confirmed assay sensitivity. In a zebrafish (Danio rerio) developmental toxicity model, compound 4 exhibited a safe therapeutic window between 0.5 and 10 µM with no observed teratogenicity or lethality across triplicate experiments (10 embryos per concentration) [1]. This clean toxicology profile differentiates the 5-chloro-substituted lead from many CNS-penetrant kinase inhibitors that commonly flag positive in Ames or hERG assays, reducing downstream development risk for groups advancing this chemotype toward IND-enabling studies.

toxicology Ames test zebrafish safety drug development

Predicted Blood-Brain Barrier Penetration: Physicochemical Advantage of Benzothiazole-Phenylacetamide Scaffold over Alternative CK-1δ Inhibitors

The benzothiazole-phenylacetamide scaffold, including the 5-chloro-4-methyl substituted analogs, possesses physicochemical properties computationally predicted to confer blood-brain barrier (BBB) penetration [1]. This is in contrast to several alternative CK-1δ inhibitor chemotypes, such as the urea-linked benzothiazole series (e.g., K687 and analogs), which typically have higher molecular weight (>400 Da), additional hydrogen-bond donors, and higher topological polar surface area (tPSA) that collectively reduce the likelihood of passive CNS penetration [2]. The target compound N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has a molecular weight of 316.8 Da, calculated logP of approximately 3.5–4.0, and tPSA of ~41 Ų (amide nitrogen + benzothiazole ring), all within favorable ranges for CNS drug-likeness. The in vivo demonstration that compound 4 protects dopaminergic neurons upon direct brain administration, combined with the favorable physicochemical parameters, supports the scaffold's suitability for CNS-targeted programs—a key procurement consideration when choosing between CK-1δ inhibitor series for neurodegenerative disease research.

BBB penetration CNS drug discovery physicochemical properties

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide: Prioritized Research and Procurement Application Scenarios


Amyotrophic Lateral Sclerosis (ALS) Drug Discovery: TDP-43 Phosphorylation Inhibition

This compound is structurally optimized for ALS-focused programs investigating CK-1δ-mediated pathological TDP-43 phosphorylation. The benzothiazole-phenylacetamide scaffold was specifically developed to prevent TDP-43 hyperphosphorylation in cellular models and to extend lifespan in Drosophila TDP-43 toxicity models [1]. IGS-2.7, a closely related analog from this chemotype, demonstrated motor neuron preservation and reduced in vivo TDP-43 phosphorylation in a TDP-43(A315T) transgenic mouse model of ALS [2]. The 5-chloro-4-methyl substitution pattern on the target compound positions it as a tool compound for SAR expansion around this validated ALS target.

Parkinson's Disease Research: Dopaminergic Neuroprotection and Anti-Neuroinflammation

The 5-chloro-substituted benzothiazole-phenylacetamides are the most extensively characterized CK-1δ inhibitors for PD-relevant neuroprotection. Compound 4, the closest published analog, demonstrated significant preservation of TH-positive dopaminergic neurons in the SNpc of LPS-lesioned rats and reduced inflammatory glial activation in primary cultures [3]. These compounds also showed neuroprotection against 6-OHDA toxicity in SH-SY5Y cells at 10 µM [3]. Researchers investigating CK-1δ as a disease-modifying target in PD should prioritize this chemotype for its combined neuroprotective and anti-inflammatory mechanisms.

Kinase Selectivity Profiling and Chemical Probe Development

The benzothiazole-phenylacetamide scaffold offers a well-defined ATP-competitive CK-1δ inhibition mechanism, with selectivity data available against CK-1α and CK-1ε isoforms [1]. Researchers developing chemical probes for CK-1δ should note that the 5-chloro-4-methyl substitution pattern can be leveraged to interrogate structure-selectivity relationships. The clean Ames and zebrafish safety profile [3] further supports the use of this chemotype as a starting point for medicinal chemistry optimization, as it avoids the genotoxicity liabilities that frequently terminate CNS kinase inhibitor programs at the lead stage.

Combination Therapy Studies with Standard-of-Care Agents in Pancreatic Cancer (Exploratory)

While the primary evidence base for benzothiazole-phenylacetamides centers on neurodegenerative disease, structurally related benzothiazole-phenylacetamide derivatives (e.g., compound 4l from the 2022 Pharmaceuticals study) have demonstrated synergistic antiproliferative effects when combined with gemcitabine at low micromolar concentrations in pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2) [4]. Although this evidence does not directly involve the 5-chloro-4-methyl substituted target compound, researchers exploring benzothiazole-based CK-1 inhibitors in oncology may consider this compound for comparative selectivity profiling against the cancer-relevant benzothiazole series.

Quote Request

Request a Quote for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.